

CAS number and nomenclature for 2-Bromo-4-methylheptane

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Bromo-4-methylheptane

Cat. No.: B8744571

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An In-depth Technical Guide to 2-Bromo-4-methylheptane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **2-Bromo-4-methylheptane**, including its nomenclature, physicochemical properties, a representative synthetic protocol, and expected chemical reactivity. Due to a lack of available experimental data in peer-reviewed literature, this guide relies on computed data for physical properties and established chemical principles for reaction pathways.

Chemical Identification and Nomenclature

2-Bromo-4-methylheptane is a halogenated alkane. Its unique identity is defined by its CAS number and systematic IUPAC name, which describes its molecular structure.

Identifier	Value
IUPAC Name	2-bromo-4-methylheptane [1]
CAS Number	61764-96-3 [1]
Molecular Formula	C8H17Br [1]
SMILES	CCCC(C)CC(C)Br [1]
InChIKey	SIEPDMVJPWFZTQ-UHFFFAOYSA-N [1]

Physicochemical Properties

Quantitative physicochemical data for **2-Bromo-4-methylheptane** is primarily based on computational models. Experimental values for properties such as boiling and melting points are not readily available in the scientific literature.

Property	Value (Computed)	Source
Molecular Weight	193.12 g/mol	PubChem [1]
Exact Mass	192.05136 Da	PubChem [1]
XLogP3	4.2	PubChem [1]
Hydrogen Bond Donor Count	0	PubChem [1]
Hydrogen Bond Acceptor Count	0	PubChem [1]
Rotatable Bond Count	4	PubChem [1]

Synthesis of 2-Bromo-4-methylheptane: An Experimental Protocol

A specific, peer-reviewed synthesis protocol for **2-Bromo-4-methylheptane** is not available. However, it can be reliably synthesized from its corresponding alcohol, 4-methylheptan-2-ol, via nucleophilic substitution. The following is a representative protocol based on general methods

for converting secondary alcohols to secondary bromoalkanes using phosphorus tribromide (PBr_3), a common and effective reagent for this transformation.[2]

Objective: To synthesize **2-Bromo-4-methylheptane** from 4-methylheptan-2-ol.

Materials:

- 4-methylheptan-2-ol
- Phosphorus tribromide (PBr_3)
- Anhydrous diethyl ether
- Saturated sodium bicarbonate solution
- Anhydrous magnesium sulfate
- Round-bottom flask
- Dropping funnel
- Reflux condenser
- Heating mantle
- Separatory funnel
- Distillation apparatus

Procedure:

- In a round-bottom flask, dissolve 4-methylheptan-2-ol in anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon).
- Cool the solution in an ice bath.
- Slowly add phosphorus tribromide dropwise from a dropping funnel with constant stirring. The molar ratio of alcohol to PBr_3 should be approximately 3:1.

- After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
- Gently heat the mixture to reflux for a period determined by reaction monitoring (e.g., by thin-layer chromatography).
- Cool the reaction mixture to room temperature and then pour it over ice.
- Transfer the mixture to a separatory funnel and wash sequentially with cold water and saturated sodium bicarbonate solution to neutralize any remaining acid.
- Separate the organic layer and dry it over anhydrous magnesium sulfate.
- Filter to remove the drying agent.
- Purify the crude **2-Bromo-4-methylheptane** by fractional distillation to obtain the final product.

Chemical Reactivity and Potential Signaling Pathways

As a secondary bromoalkane, **2-Bromo-4-methylheptane** is expected to undergo nucleophilic substitution and elimination reactions. The specific reaction pathway is dependent on the nature of the nucleophile/base and the reaction conditions.

Nucleophilic Substitution: **2-Bromo-4-methylheptane** can react via both S_N1 and S_N2 mechanisms.[\[3\]](#)[\[4\]](#)

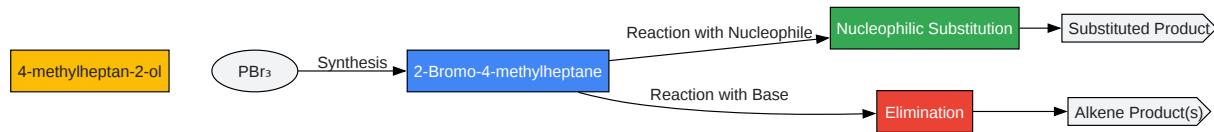
- S_N2 Mechanism: Favored by strong, small nucleophiles and polar aprotic solvents. The reaction proceeds via a backside attack, leading to an inversion of stereochemistry at the chiral center.
- S_N1 Mechanism: Favored by weak nucleophiles (solvolysis) and polar protic solvents. This pathway involves the formation of a secondary carbocation intermediate, which can then be attacked by the nucleophile. Rearrangement of the carbocation is possible.

Elimination Reactions: In the presence of a strong, sterically hindered base, **2-Bromo-4-methylheptane** can undergo elimination reactions (E1 and E2) to form alkenes. The major and minor products will be determined by Zaitsev's and Hofmann's rules, depending on the base used.

Currently, there is no published research detailing the involvement of **2-Bromo-4-methylheptane** in any specific biological signaling pathways. Its utility in drug development would likely be as a synthetic intermediate or building block for more complex molecules.

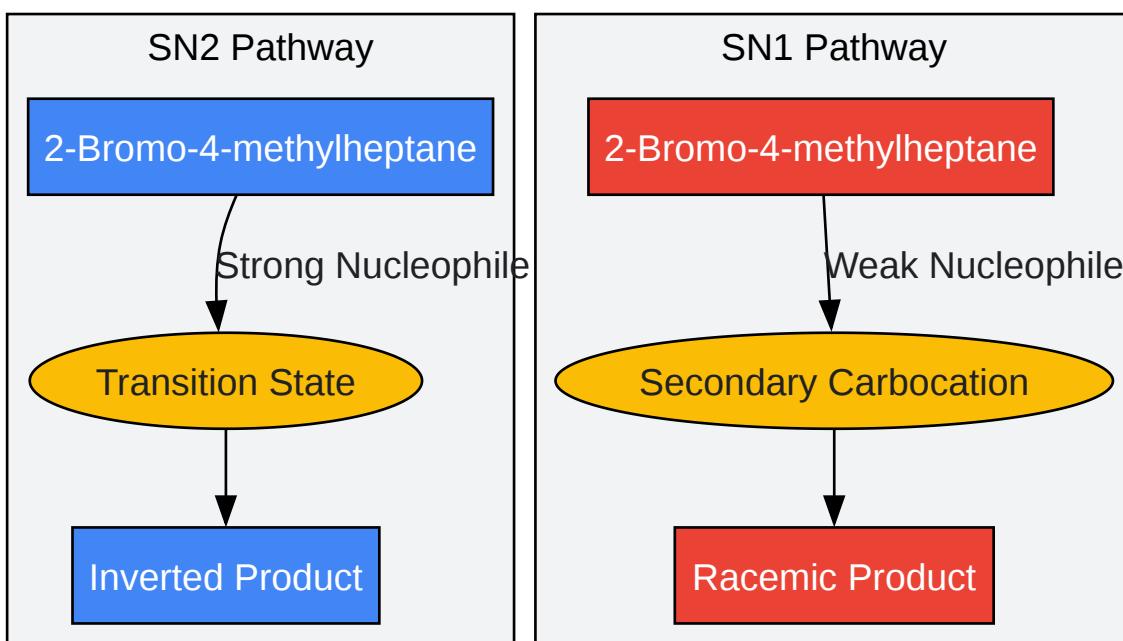
Visualizing the Chemistry of **2-Bromo-4-methylheptane**

The following diagrams illustrate the logical relationships in the synthesis and subsequent reactivity of **2-Bromo-4-methylheptane**.



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Caption: Synthetic pathway and major reaction types of **2-Bromo-4-methylheptane**.



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Caption: Competing nucleophilic substitution pathways for **2-Bromo-4-methylheptane**.

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- To cite this document: BenchChem. [CAS number and nomenclature for 2-Bromo-4-methylheptane]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8744571#cas-number-and-nomenclature-for-2-bromo-4-methylheptane]

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